4-(4-ethoxy-3-methoxyphenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline
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Overview
Description
4-(4-ethoxy-3-methoxyphenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline is a complex organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . This particular compound features a unique structure that combines ethoxy and methoxy substituents on a phenyl ring, fused with a dihydrobenzoquinoline core.
Preparation Methods
The synthesis of 4-(4-ethoxy-3-methoxyphenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline can be achieved through various methods. One common approach involves the use of a one-pot synthesis from a heterogeneous solution of nitroarene, ethanol, and titanium dioxide (TiO2) under UV light irradiation . This method is advantageous due to its simplicity and efficiency. Additionally, green chemistry approaches, such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts, have been explored to make the process more environmentally friendly .
Chemical Reactions Analysis
4-(4-ethoxy-3-methoxyphenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Substitution reactions often involve halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2). The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation . In synthetic organic chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules. Additionally, its unique structure makes it a useful probe in studying various biochemical pathways and molecular interactions . In industrial chemistry, it can be used as a precursor for the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 4-(4-ethoxy-3-methoxyphenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to DNA and interfere with the replication process, leading to cell cycle arrest and apoptosis . Additionally, it may interact with various enzymes and receptors, modulating their activity and affecting cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
4-(4-ethoxy-3-methoxyphenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline can be compared with other quinoline derivatives, such as 4-hydroxy-2-quinolones and 4-quinolinol . These compounds share a similar quinoline core but differ in their substituents and overall structure. The presence of ethoxy and methoxy groups in this compound imparts unique chemical and biological properties, making it distinct from other quinoline derivatives . This uniqueness can be leveraged in various applications, including drug development and chemical synthesis.
Properties
Molecular Formula |
C25H23NO2 |
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Molecular Weight |
369.5 g/mol |
IUPAC Name |
12-(4-ethoxy-3-methoxyphenyl)-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8,11,13(17)-heptaene |
InChI |
InChI=1S/C25H23NO2/c1-3-28-22-14-12-17(15-23(22)27-2)25-20-10-6-9-19(20)24-18-8-5-4-7-16(18)11-13-21(24)26-25/h4-5,7-8,11-15H,3,6,9-10H2,1-2H3 |
InChI Key |
JRRMMODNAPBVMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NC3=C(C4=C2CCC4)C5=CC=CC=C5C=C3)OC |
Origin of Product |
United States |
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